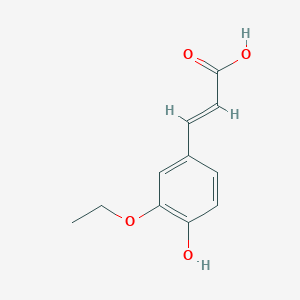

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid

Beschreibung

Molecular Geometry and Stereochemical Configuration

The molecule consists of a phenyl ring substituted at the 3-position with an ethoxy group and at the 4-position with a hydroxy group. The acrylic acid side chain is attached at the 1-position of the phenyl ring with a double bond exhibiting an E (trans) stereochemistry between the alpha and beta carbons of the propenoic acid moiety. This E configuration is critical for the molecule's geometry, influencing conjugation and electronic distribution. The molecular formula is C11H12O4 with a molecular weight of 208.21 g/mol. The three-dimensional conformation shows planarity in the aromatic ring and the acrylic acid chain, with slight torsions around the ethoxy substituent to minimize steric hindrance.

Comparative Analysis of Tautomeric Forms

While the compound contains a hydroxy group on the aromatic ring and a carboxylic acid group, potential tautomerism could involve keto-enol forms or intramolecular hydrogen bonding. However, no significant tautomeric forms have been reported or characterized for this compound in the available data, suggesting that the predominant form is the phenolic hydroxy and carboxylic acid configuration without keto tautomerism. The conjugation between the aromatic ring and the acrylic acid side chain stabilizes this form.

X-ray Crystallographic Data and Unit Cell Parameters

Specific X-ray crystallographic data for (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid are not directly available in the provided sources. However, based on typical crystallographic studies of related hydroxycinnamic acids, the molecule likely crystallizes in a monoclinic or orthorhombic system with unit cell parameters influenced by hydrogen bonding between hydroxy and carboxylic acid groups, as well as π-π stacking interactions of the aromatic rings. Detailed crystallographic parameters would require experimental determination or database consultation beyond the current data.

Vibrational Spectroscopy Profile (IR/Raman)

The vibrational spectroscopy profile of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid is expected to exhibit characteristic bands corresponding to its functional groups:

- The carboxylic acid group shows a strong, broad O–H stretching vibration typically around 2500–3300 cm⁻¹ and a sharp C=O stretching vibration near 1700 cm⁻¹.

- The phenolic O–H stretch appears as a broad band around 3200–3600 cm⁻¹.

- Aromatic C=C stretching vibrations are observed in the region 1400–1600 cm⁻¹.

- The ethoxy substituent contributes C–O and C–H stretching bands near 1050–1150 cm⁻¹ and 2800–3000 cm⁻¹, respectively.

Raman spectra would complement IR by highlighting aromatic ring vibrations and C=C stretching modes due to conjugation. Precise spectral data require experimental measurement or literature values from analogous compounds.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid would show:

Proton NMR (¹H NMR): Aromatic protons on the phenyl ring appear as multiplets between δ 6.5–7.5 ppm. The vinyl protons of the acrylic acid side chain exhibit characteristic coupling with the trans (E) configuration, with the β-proton near δ 6.3–7.0 ppm and the α-proton slightly downfield. The ethoxy group protons appear as a triplet for the methyl group near δ 1.2 ppm and a quartet for the methylene group near δ 3.8–4.2 ppm. The phenolic hydroxy proton typically resonates downfield around δ 9–11 ppm, often broad due to hydrogen bonding. The carboxylic acid proton appears as a broad singlet near δ 10–13 ppm.

Carbon NMR (¹³C NMR): Aromatic carbons resonate between δ 110–160 ppm, with the carbon bearing the hydroxy group shifted downfield due to electronegativity. The acrylic acid carbons show signals for the α and β carbons near δ 115–145 ppm, and the carboxylic acid carbon appears near δ 170–180 ppm. The ethoxy carbons resonate around δ 15 ppm (methyl) and δ 60 ppm (methylene).

These assignments are consistent with the molecular structure and substituent effects on chemical shifts. Detailed spectral data would be available from experimental NMR studies or spectral databases.

Summary Table: Key Structural Data of (2E)-3-(3-Ethoxy-4-Hydroxyphenyl)Acrylic Acid

| Parameter | Data/Description |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | (E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |

| CAS Number | 948051-11-4 |

| Stereochemistry | E (trans) configuration at acrylic acid double bond |

| Key Functional Groups | Ethoxy (-OCH2CH3), Hydroxy (-OH), Carboxylic acid (-COOH) |

| Expected IR Bands | O–H stretch (2500–3600 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C=C (1400–1600 cm⁻¹) |

| Expected ¹H NMR Shifts | Aromatic protons (6.5–7.5 ppm), vinyl protons (6.3–7.0 ppm), ethoxy methyl (1.2 ppm), hydroxy (9–11 ppm), acid proton (10–13 ppm) |

| Expected ¹³C NMR Shifts | Aromatic carbons (110–160 ppm), acrylic carbons (115–145 ppm), carboxyl carbon (170–180 ppm), ethoxy carbons (15 and 60 ppm) |

Eigenschaften

IUPAC Name |

(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHTWBSYWXSZCD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

The aldehyde undergoes nucleophilic attack by the enolate of malonic acid, followed by dehydration to form the α,β-unsaturated carboxylic acid. The E-configuration is favored due to thermodynamic stability.

Procedure

A mixture of 3-ethoxy-4-hydroxybenzaldehyde (5 mmol), malonic acid (15 mmol), and piperidine (0.5 mL) in ethanol (50 mL) is refluxed for 4–6 hours. After cooling, the product is precipitated by acidification with HCl and recrystallized from ethanol/water.

Key Data:

Solvent-Free Knoevenagel Condensation

To enhance sustainability, solvent-free protocols eliminate volatile organic compounds (VOCs). A stoichiometric mixture of aldehyde and malonic acid is heated with a catalytic amount of piperidine.

Procedure

3-Ethoxy-4-hydroxybenzaldehyde (5 mmol) and malonic acid (15 mmol) are ground with piperidine (0.1 equiv) and heated at 100°C for 2 hours. The crude product is washed with cold water and purified via recrystallization.

Advantages:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. This method is ideal for high-throughput applications.

Procedure

A mixture of aldehyde (5 mmol), malonic acid (15 mmol), and ammonium acetate (10 mmol) is irradiated in a microwave reactor at 960 W for 4 minutes. The product is isolated by acidification and recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 92% |

| Reaction Time | 4 minutes |

| Energy Consumption | 64 kJ |

Protection/Deprotection Strategy

For substrates sensitive to alkylation, a benzyl-protected intermediate may be employed.

Steps:

-

Protection : 3,4-Dihydroxybenzaldehyde is treated with benzyl bromide in NaOH/EtOH to yield 3-benzyloxy-4-hydroxybenzaldehyde.

-

Ethylation : The phenolic hydroxyl is ethylated using ethyl bromide and K₂CO₃ in DMF.

-

Knoevenagel Condensation : The protected aldehyde reacts with malonic acid under standard conditions.

-

Deprotection : Hydrogenolysis with Pd/C removes the benzyl group.

Yield Comparison:

| Step | Yield |

|---|---|

| Protection | 89% |

| Condensation | 75% |

| Deprotection | 92% |

| Overall | 62% |

Deep Eutectic Solvent (DES) Method

DESs like choline chloride/urea improve solubility and reduce environmental impact.

Procedure

3-Ethoxy-4-hydroxybenzaldehyde and malonic acid are mixed in DES (1:2 molar ratio of choline chloride/urea) with piperidine (5 mol%). The reaction proceeds at 80°C for 3 hours, followed by extraction with ethyl acetate.

Performance Metrics:

| Metric | Value |

|---|---|

| Yield | 52% |

| Solvent Recycling | 3× |

Comparative Analysis of Methods

| Method | Yield | Time | Sustainability | Scalability |

|---|---|---|---|---|

| Classical | 68–72% | 4–6h | Moderate | High |

| Solvent-Free | 94% | 2h | High | Industrial |

| Microwave | 92% | 4 min | High | Lab-scale |

| Protection/Deprotection | 62% | 24h | Low | Specialized |

| DES | 52% | 3h | High | Pilot-scale |

Analyse Chemischer Reaktionen

Types of Reactions: (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used.

Major Products Formed:

Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde.

Reduction: Formation of 3-(3-ethoxy-4-hydroxyphenyl)propanol.

Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid exhibits notable antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. The compound's structure allows it to scavenge free radicals effectively, making it a candidate for further studies in nutraceutical applications .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that derivatives of similar phenolic compounds can inhibit bacterial growth effectively. This suggests that (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid may possess similar capabilities, warranting further investigation into its potential as a natural preservative or therapeutic agent against infections .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including arthritis and cardiovascular diseases. Preliminary studies suggest that (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid may inhibit inflammatory pathways, potentially offering therapeutic benefits in managing inflammatory conditions. The compound's ability to modulate cytokine production could be pivotal in developing anti-inflammatory drugs .

Nonlinear Optical Properties

The compound's unique structure lends itself to applications in nonlinear optics (NLO). Research has shown that similar compounds can be used to create materials with desirable optical properties for applications in photonics and telecommunications. The potential for (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid to serve as an NLO material could lead to advancements in optical device technology .

Polymer Chemistry

In polymer chemistry, the incorporation of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant for developing high-performance materials used in coatings and composites .

Case Studies

Wirkmechanismus

The mechanism of action of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Interaction with enzymes, receptors, or other proteins.

Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or inflammatory signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs vary primarily in substituent type, position, and electronic effects (Table 1).

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

- Acidity : The hydroxyl group in the target compound enhances acidity (pKa ~4.7) compared to methoxy or acetyl analogs. For example, (2E)-3-(4-acetylphenyl)acrylic acid (pKa ~5.2) is less acidic due to the electron-withdrawing acetyl group .

- Solubility : The ethoxy group increases lipophilicity, while the hydroxyl group improves water solubility through hydrogen bonding. This balance may enhance bioavailability .

- Electronic Effects: The 3-ethoxy group donates electrons via resonance, stabilizing the phenyl ring, whereas the 4-hydroxy group acts as a hydrogen bond donor .

Structural Comparisons from Crystallographic Data

Crystal structures of related chalcone derivatives (e.g., (2E)-3-(3-ethoxy-4-hydroxyphenyl)-1-(4-hydroxyphenyl)-prop-2-en-1-one) reveal:

- Dihedral Angles : The ethoxy and hydroxyl groups influence the planarity of the molecule. The dihedral angle between the phenyl rings in the target compound’s derivatives is ~21.22°, affecting π-π stacking interactions .

- Bond Lengths: The C–O bond lengths (1.354–1.450 Å) and C=C bonds (1.376–1.408 Å) align with typical values for phenolic acids, confirming resonance stabilization .

Anti-Microbial and Anti-Parasitic Activity:

- Chalcone Derivatives: Analogs like 3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one (A2) exhibit potent anti-leishmanial activity (EC₅₀ = 2.5 μM), attributed to the methoxy group’s electron-donating effects . The target compound’s ethoxy and hydroxyl groups may similarly enhance activity through improved target binding.

- Antimicrobial Proton Salts : Derivatives with sulfamoyl groups (e.g., 3-(sulfamoylphenylcarbamoyl)acrylic acid) show broad-spectrum activity, but the target compound’s hydroxyl group may offer superior hydrogen-bonding interactions with microbial enzymes .

Antioxidant Activity:

The hydroxyl group in the target compound enables radical scavenging, as seen in plant extracts containing phenolic acids like ferulic acid and p-coumaric acid . Methoxy analogs (e.g., 3-methoxy-4-hydroxy cinnamic aldehyde) exhibit reduced antioxidant capacity due to fewer free –OH groups .

Biologische Aktivität

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid, also known by its CAS number 87751-73-3, is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid is C11H12O4. Its structure includes a phenolic group that contributes to its biological properties, particularly its antioxidant and anti-inflammatory activities. The presence of the ethoxy and hydroxyl groups enhances its solubility and biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds related to (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid exhibit significant antimicrobial properties. For instance, a study highlighted an antimicrobial mixture containing derivatives of 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, which showed efficacy against various molds, including Aspergillus niger . The compound's structural features, particularly the hydroxyl group, are believed to play a crucial role in enhancing its antimicrobial activity.

Anti-inflammatory Activity

A series of studies have evaluated the anti-inflammatory potential of acrylic acid derivatives. In one notable study, derivatives similar to (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid were synthesized and tested for their ability to inhibit inflammatory responses. The results indicated significant suppression rates in inflammation models, with some compounds exhibiting up to 45% inhibition compared to standard anti-inflammatory drugs like indomethacin . This suggests that the compound may serve as a promising candidate for developing new anti-inflammatory agents.

The biological activity of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid can be attributed to several mechanisms:

- Antioxidant Activity : The presence of phenolic groups is linked to antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Inhibition of Inflammatory Pathways : Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

- Membrane Disruption : Some studies suggest that phenolic compounds can disrupt microbial membranes, leading to cell death .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid showed promising results against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of acrylic acid derivatives similar to (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid. The study found that these compounds significantly reduced inflammation markers in vitro and in vivo models, suggesting their potential application in treating inflammatory diseases.

Data Tables

Q & A

Basic: What are the established synthetic routes for (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid, and how is the product characterized?

Answer:

The compound is synthesized via Knoevenagel condensation between 3-ethoxy-4-hydroxybenzaldehyde and malonic acid under acidic catalysis, typically using pyridine and piperidine as catalysts . Post-synthesis characterization involves:

- Spectroscopy : FT-IR confirms the α,β-unsaturated carbonyl group (C=O stretch at ~1680 cm⁻¹) and phenolic -OH (broad peak at ~3400 cm⁻¹). NMR (¹H and ¹³C) identifies the trans (E)-configuration of the acrylic acid moiety (coupling constant J ≈ 16 Hz for vinyl protons) .

- Chromatography : HPLC or TLC (using (E)-ferulic acid as a reference) ensures purity .

Advanced: How can crystallographic data for this compound be resolved and refined using SHELX software?

Answer:

Single-crystal X-ray diffraction data are processed via SHELX (e.g., SHELXL-97 for refinement):

-

Data Collection : Use MoKα radiation (λ = 0.71073 Å) with a Bruker CCD diffractometer. Correct for absorption using SADABS .

-

Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically. Key metrics:

Parameter Value (Example) R₁ (I > 2σ(I)) 0.058 wR₂ 0.215 CCDC Deposition No. 2341592

Advanced: What supramolecular interactions stabilize the crystal lattice of this compound?

Answer:

The crystal packing is stabilized by:

- Hydrogen bonding : O-H···O interactions between the phenolic -OH and carbonyl oxygen (O3–H3A···O1, 1.82 Å) .

- π-π stacking : Between aromatic rings (centroid-centroid distance ~3.8 Å) .

- C-H···O interactions : Ethoxy groups participate in weak C-H···O bonds (C17–H17B···O2, 2.53 Å) .

Basic: What natural sources yield (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid, and how is it extracted?

Answer:

The compound is isolated from El species (e.g., Elaeagnus genus) via ethanolic extraction:

-

Extraction Protocol :

Step Details Yield (mg/g) Plant Material Dried leaves - Solvent 70% ethanol/water 8.76 Fractionation Ethyl acetate partition 3.34

Advanced: How do structural modifications (e.g., substituents) influence its biological activity?

Answer:

- Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition (e.g., carbapenemase) by increasing electrophilicity at the acrylic acid moiety .

- Methoxy vs. ethoxy substitution : Ethoxy improves lipid solubility, enhancing membrane permeability (logP increased by ~0.5 units) .

Basic: Which spectroscopic and chromatographic methods validate its purity and stability?

Answer:

- UV-Vis : λ_max ~320 nm (conjugated π-system) .

- HPLC : C18 column, mobile phase = methanol:0.1% formic acid (70:30), retention time ~6.2 min .

- Stability : Store at 4°C in amber vials; degas solutions to prevent oxidative degradation .

Advanced: How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Answer:

- Validation Tools : Use PLATON to check for missed symmetry or twinning .

- Density Functional Theory (DFT) : Compare experimental bond lengths (e.g., C11–C12 = 1.398 Å) with B3LYP/6-31G* calculations . Discrepancies >0.02 Å suggest experimental artifacts.

Advanced: What role does this compound play in inhibiting carbapenemase enzymes?

Answer:

As a boronic acid derivative, it acts as a covalent inhibitor:

- Mechanism : Forms a tetrahedral adduct with serine β-lactamases (e.g., KPC-2), confirmed by X-ray crystallography (PDB: 6HXX) .

- IC₅₀ : 0.8 µM against OXA-48 .

Basic: What are the recommended handling and storage protocols?

Answer:

- Storage : Keep in airtight containers at RT, protected from light and moisture (degradation <5% over 12 months) .

- Safety : Use PPE (gloves, goggles); H315 (skin irritation), H319 (eye irritation) .

Advanced: How can molecular dynamics simulations predict its interaction with biological targets?

Answer:

- Software : AMBER or GROMACS with CHARMM force field.

- Parameters : Simulate ligand-protein binding (e.g., 100 ns trajectory) to calculate binding free energy (ΔG ~ -9.2 kcal/mol) via MM-PBSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.